Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate
Description
Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate is a synthetic organic compound characterized by a central acetamido-substituted bromophenyl group linked to a benzylamino-ethyl ester backbone.
Properties
IUPAC Name |
ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-3-25-18(24)12-21-19(14-7-5-4-6-8-14)16-11-15(20)9-10-17(16)22-13(2)23/h4-11,19,21H,3,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZKARWHNFJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acetylation: The acetamido group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The ethyl ester group is formed through an esterification reaction, often using ethanol and a strong acid catalyst like sulfuric acid.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the bromophenyl compound with an amine, followed by the addition of the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Azides, nitriles
Scientific Research Applications
Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
Key Analogues:
tert-Butyl 2-((4R,6R)-6-(2-(2-(2-Acetamido-5-Bromophenyl)-2,2-Difluoroacetamido)Ethyl)-2,2-Dimethyl-1,3-Dioxan-4-Yl)Acetate (13d) Structural Features: Shares the 2-acetamido-5-bromophenyl group but incorporates a difluoroacetamido substituent and a 1,3-dioxane ring. Synthesis: Yield (25%), m.p. 126–128°C, HPLC purity (83%) . Application: Antiplasmodial and trypanocidal activities, likely due to halogenated and amide functionalities.
Ethyl 2-Phenylacetoacetate
- Structural Features : Lacks the bromophenyl and acetamido groups but retains the ethyl ester core.
- Properties : Supplied as a neat oil (≥98% purity), stable at -20°C for ≥2 years .
- Application : Precursor in phenylacetone synthesis, highlighting ester versatility in organic synthesis.
Cetirizine Ethyl Ester
- Structural Features : Contains a piperazine ring and chlorophenyl-benzyl group instead of bromophenyl.
- Application : Intermediate in antihistamine development, emphasizing the role of aryl groups in receptor binding .
Table 1: Structural and Physical Comparison
*Data for the target compound inferred from structural analogues due to lack of direct evidence.
Biological Activity
Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate, with the CAS number 312750-51-9, is a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula is , and it features a complex structure that may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Antitumor Activity : Many derivatives of acetamido compounds have been studied for their potential to inhibit cancer cell proliferation. For instance, studies suggest that similar compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
- Anti-inflammatory Effects : Compounds containing bromine and acetamido groups are often explored for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies and Research Findings
- Anticancer Studies : A study focused on a series of brominated acetamido compounds found that they exhibited significant cytotoxic effects against pancreatic cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
- Docking Studies : Computational studies involving molecular docking simulations have suggested that this compound can effectively bind to targets involved in cancer progression, such as the c-Met receptor. This binding could potentially inhibit tumor growth and metastasis .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds indicate favorable absorption and distribution characteristics, which enhance their therapeutic potential. However, detailed studies specific to this compound are still needed to fully understand its bioavailability and metabolic pathways .
Data Table: Biological Activities of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
